molecular formula C14H13N B2525686 2-Methyl-2-(naphthalen-1-yl)propanenitrile CAS No. 55615-31-1

2-Methyl-2-(naphthalen-1-yl)propanenitrile

Cat. No.: B2525686
CAS No.: 55615-31-1
M. Wt: 195.265
InChI Key: PVFMNNIMYGEOAM-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-1-yl)propanenitrile is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.265. The purity is usually 95%.
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Scientific Research Applications

Electronic and Photonic Materials

One significant application of naphthalene derivatives, like those related to "2-Methyl-2-(naphthalen-1-yl)propanenitrile," is in the development of electronic and photonic materials. Altmayer et al. (2001) synthesized donor−acceptor-substituted molecules using naphthalene derivatives, which showed efficient photoinduced electron transfer, especially in naphthalene and pyrene derivatives. These materials are crucial for organic electronics and photonics, demonstrating potential in light-emitting diodes (LEDs) and solar cells due to their ability to facilitate electron transfer processes efficiently (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).

Environmental Sensing and Detection

Naphthalene-based compounds are also employed in environmental sensing and detection. Han et al. (2015) reported the development of a naphthalene-based fluorescent chemodosimeter for the selective and sensitive detection of mercury ions in aqueous solutions. This application is crucial for monitoring and managing environmental pollution, offering a fast and efficient method to detect hazardous metals in water sources (Han, Yang, Wu, Chen, Zhou, & Xia, 2015).

Material Synthesis and Chemical Reactions

The structural features of naphthalene derivatives make them valuable in material synthesis and facilitating specific chemical reactions. Jin et al. (2021) explored the formation chemistry of polycyclic aromatic hydrocarbons (PAHs) from α-methyl-naphthalene, providing insights into the pyrolysis processes that are fundamental in petrochemical industries and for understanding soot particle formation. This research highlights the role of naphthalene derivatives in industrial applications and environmental science (Jin, Hao, Yang, Guo, Zhang, Cao, & Farooq, 2021).

Catalysis

Naphthalene derivatives have been investigated for their catalytic properties as well. Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives under ultrasound irradiation, showcasing the efficiency of naphthalene-based compounds in catalyzing multi-component reactions. This research is significant for the development of new synthetic routes in organic chemistry, offering greener and more efficient methodologies (Mokhtary & Torabi, 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

Properties

IUPAC Name

2-methyl-2-naphthalen-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFMNNIMYGEOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 16.7 g (100 mmol) of 1-naphthylacetonitrile in 200 m of DMF and 15 ml (240 mmol) of methyl iodide is mixed at 0° C. with 10.4 g (260 mmol) of sodium hydride (addition within 2.5 hours). The batch is stirred for 3 hours at 0° C. and for 18 hours at 25° C. It is mixed with ice and ethyl acetate. The organic phase is acidified with 10% H2SO4, washed three times with water, dried (Na2SO4) and concentrated by evaporation in a vacuum. A large-scale purification is carried out by bulb tube distillation (boiling range 60–130° C.) in an oil pump vacuum; yield: 18.8 g.
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